2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine
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Overview
Description
2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine is a chemical compound known for its unique structure and properties.
Mechanism of Action
Target of Action
It is known that hydrazones, a class of compounds to which this molecule belongs, have a dual nature that enables them to be utilized in both cation and anion sensing applications . They serve as valuable biologically active compounds in drug development, particularly as antimicrobial agents .
Mode of Action
The mode of action of 2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine involves its ability to undergo Z,E-isomerization, allowing it to function as molecular switches . This distinctive feature of the hydrazone functional group is accentuated by its ability to control rotary motion through Z,E-isomerization triggered by both light and chemical stimuli . This precise modulation of motion at the molecular level positions hydrazones as promising candidates for the development of molecular machines .
Biochemical Pathways
Hydrazones are known to play a crucial role in organic synthesis by facilitating the activation of organocatalytic reactions .
Result of Action
It is known that hydrazones can be reversibly photoswitched using irradiation from the uv-vis range .
Action Environment
The action of 2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine can be influenced by environmental factors. For instance, the efficiency of the photoisomerization from the initial form to the isomer varied, with the highest yield observed under certain conditions . Additionally, the effect of the halogen atom on their switching capabilities and also on their thermodynamics and kinetics of photoswitching was explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine typically involves the reaction of 2-acetylpyridine with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
2-acetylpyridine: A precursor in the synthesis of 2-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]pyridine.
Phenylhydrazine: Another precursor used in the synthesis.
Pyridine derivatives: Various pyridine derivatives share similar structural features and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(E)-1-pyridin-2-ylethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWYHYXNQDZNV-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7734-05-6 |
Source
|
Record name | 2-ACETYLPYRIDINE PHENYLHYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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